REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:17][OH:18].[Cl:1][c:2]1[c:3]([O:15][CH3:16])[c:4]([CH:10]=[CH:11][C:12](=[O:13])[OH:14])[cH:5][cH:6][c:7]1[O:8][CH3:9]>>[Cl:1][c:2]1[c:3]([O:15][CH3:16])[c:4]([CH2:10][CH2:11][C:12](=[O:13])[OH:14])[cH:5][cH:6][c:7]1[O:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=CC(=O)O)c(OC)c1Cl
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Name
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Type
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product
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Smiles
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COc1ccc(CCC(=O)O)c(OC)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |